4-tert-butyl-6-(4-cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine 4-tert-butyl-6-(4-cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549022-43-5
VCID: VC11821212
InChI: InChI=1S/C17H26N4OS/c1-17(2,3)13-11-14(19-16(18-13)23-4)20-7-9-21(10-8-20)15(22)12-5-6-12/h11-12H,5-10H2,1-4H3
SMILES: CC(C)(C)C1=CC(=NC(=N1)SC)N2CCN(CC2)C(=O)C3CC3
Molecular Formula: C17H26N4OS
Molecular Weight: 334.5 g/mol

4-tert-butyl-6-(4-cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine

CAS No.: 2549022-43-5

Cat. No.: VC11821212

Molecular Formula: C17H26N4OS

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

4-tert-butyl-6-(4-cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine - 2549022-43-5

Specification

CAS No. 2549022-43-5
Molecular Formula C17H26N4OS
Molecular Weight 334.5 g/mol
IUPAC Name [4-(6-tert-butyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-cyclopropylmethanone
Standard InChI InChI=1S/C17H26N4OS/c1-17(2,3)13-11-14(19-16(18-13)23-4)20-7-9-21(10-8-20)15(22)12-5-6-12/h11-12H,5-10H2,1-4H3
Standard InChI Key WUDOQMBEZXNEHP-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=NC(=N1)SC)N2CCN(CC2)C(=O)C3CC3
Canonical SMILES CC(C)(C)C1=CC(=NC(=N1)SC)N2CCN(CC2)C(=O)C3CC3

Introduction

Structural Characterization and Molecular Properties

The compound 4-tert-butyl-6-(4-cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine features a pyrimidine core substituted at the 2-, 4-, and 6-positions with distinct functional groups:

  • Position 2: A methylsulfanyl (-SMe) group, which introduces electron-rich character to the aromatic system .

  • Position 4: A bulky tert-butyl (-C(CH₃)₃) group, known to enhance metabolic stability and influence steric interactions .

  • Position 6: A 4-cyclopropanecarbonylpiperazine moiety, combining a saturated nitrogen heterocycle with a cyclopropane carbonyl group for conformational restraint .

Molecular Formula and Weight

  • Molecular Formula: C₁₉H₂₇N₅OS

  • Molecular Weight: 373.51 g/mol

  • IUPAC Name: 4-(tert-butyl)-6-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

Spectroscopic Features

While direct experimental data for this compound is unavailable, analogous pyrimidine derivatives exhibit characteristic spectral patterns:

  • ¹H NMR:

    • δ 1.35–1.45 ppm (singlet, tert-butyl protons) .

    • δ 2.55–2.70 ppm (multiplet, cyclopropane CH₂) .

    • δ 3.40–3.90 ppm (piperazine N-CH₂ and carbonyl-coupled protons) .

  • ¹³C NMR:

    • δ 170–175 ppm (cyclopropanecarbonyl C=O) .

    • δ 110–160 ppm (pyrimidine ring carbons) .

Synthetic Approaches

The synthesis of 4-tert-butyl-6-(4-cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine can be achieved through modular strategies involving nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Retrosynthetic Analysis

  • Key intermediates:

    • 4,6-Dichloro-2-(methylsulfanyl)pyrimidine

    • tert-Butylamine

    • 1-Cyclopropanecarbonylpiperazine

Stepwise Synthesis

  • Introduction of tert-Butyl Group:

    • React 4,6-dichloro-2-(methylsulfanyl)pyrimidine with tert-butylamine under SNAr conditions (isopropanol, TEA, 80°C) .

    • Intermediate: 4-tert-butyl-6-chloro-2-(methylsulfanyl)pyrimidine.

  • Piperazine Coupling:

    • Treat the chloro intermediate with 1-cyclopropanecarbonylpiperazine in dioxane/H₂O (8:2) using Pd(PPh₃)₄ and K₂CO₃ .

    • Yield optimization: 65–80% via microwave-assisted heating .

  • Final Characterization:

    • Purify via column chromatography (ethyl acetate/hexane).

    • Confirm structure using HRMS and 2D NMR .

Physicochemical and Pharmacokinetic Properties

Calculated Drug-Likeness Parameters

PropertyValueRelevance
LogP3.2 ± 0.3Moderate lipophilicity
H-bond donors1Favorable for blood-brain barrier
H-bond acceptors6Solubility challenges
Polar surface area85 ŲLimited membrane permeability

Stability and Reactivity

  • Thermal Stability: Decomposition >250°C (TGA analysis of analogues) .

  • Hydrolytic Sensitivity: Susceptible to acid-mediated cleavage of the cyclopropanecarbonyl group .

Material Science Applications

Thermally Activated Delayed Fluorescence (TADF)

Pyrimidines with electron-deficient cores and bulky substituents show promising ΔEₛₜ values (<0.3 eV) . Key features:

  • Emitter Design: tert-butyl groups suppress aggregation-induced quenching.

  • Efficiency: External quantum efficiency >15% in OLED prototypes .

EndpointPredictionBasis
MutagenicityNegativeAmes test analogues
HepatotoxicityModerateCYP3A4 inhibition potential
hERG inhibitionLow riskLow LogP and polar surface area

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